Irreversible 5α-Reductase Inactivation: A Quantitative Distinction from Reversible Progesterone Inhibition
6-Methylene Progesterone Acetate (17α-acetoxy-6-methyleneprogesterone) acts as an irreversible, mechanism-based inactivator of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT). In contrast, unmodified progesterone acts as a reversible, competitive inhibitor. When the enzyme was preincubated with 17α-acetoxy-6-methyleneprogesterone and NADPH for 15 minutes, then diluted tenfold and assayed for residual 5α-reductase activity, a 75% loss of enzyme activity was observed. Under identical experimental conditions, preincubation with progesterone resulted in no measurable enzyme inactivation [1].
| Evidence Dimension | Residual 5α-reductase activity after preincubation and dilution |
|---|---|
| Target Compound Data | 75% loss of enzyme activity (25% residual activity) |
| Comparator Or Baseline | Progesterone: 0% loss of enzyme activity (100% residual activity) |
| Quantified Difference | Absolute difference of 75 percentage points in enzyme inactivation capacity |
| Conditions | Preincubation with inhibitor and NADPH for 15 min, 10-fold dilution, subsequent enzyme assay measuring testosterone reduction in a cell-free system [1] |
Why This Matters
For researchers investigating androgen-dependent processes or prostate biology, this irreversible mechanism provides a sustained, washout-resistant blockade of DHT synthesis, a feature not achievable with progesterone, enabling long-term mechanistic studies or therapeutic modeling of 5α-reductase inhibition.
- [1] Method of treating androgen-related disorders. US Patent US4396615A. 1983. Table 1 and related text. View Source
